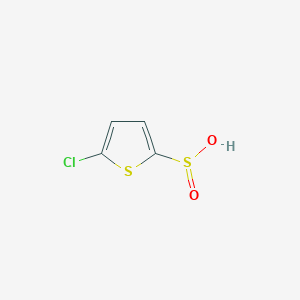
5-chlorothiophene-2-sulfinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorothiophene-2-sulfinic acid is an organosulfur compound with the molecular formula C4H3ClO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a chlorine atom at the 5-position and a sulfinic acid group at the 2-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chlorothiophene-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of 2-chlorothiophene with chlorosulfonic acid in the presence of phosphorus pentachloride. This reaction yields 5-chlorothiophene-2-sulfonyl chloride, which can then be hydrolyzed to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route as described above, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
5-Chlorothiophene-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-chlorothiophene-2-sulfonic acid.
Reduction: Reduction reactions can convert the sulfinic acid group to a sulfonic acid group.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chlorothiophene-2-sulfonic acid.
Reduction: 5-Chlorothiophene-2-sulfonic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chlorothiophene-2-sulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chlorothiophene-2-sulfinic acid involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various biochemical reactions. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-sulfonamide: This compound has a sulfonamide group instead of a sulfinic acid group.
5-Chlorothiophene-2-sulfonic acid: This compound has a sulfonic acid group instead of a sulfinic acid group.
2-Chlorothiophene: This compound lacks the sulfinic acid group and has only a chlorine atom at the 2-position.
Uniqueness
5-Chlorothiophene-2-sulfinic acid is unique due to the presence of both a chlorine atom and a sulfinic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .
Properties
Molecular Formula |
C4H3ClO2S2 |
|---|---|
Molecular Weight |
182.7 g/mol |
IUPAC Name |
5-chlorothiophene-2-sulfinic acid |
InChI |
InChI=1S/C4H3ClO2S2/c5-3-1-2-4(8-3)9(6)7/h1-2H,(H,6,7) |
InChI Key |
FRTVDSHLRLSAFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















